molecular formula C46H72N8O13 B1683807 Variapeptin CAS No. 128534-58-7

Variapeptin

Cat. No. B1683807
M. Wt: 945.1 g/mol
InChI Key: PBXKWAYVRNEWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Variapeptin is a depsipeptide antibiotic active against Gram-positive bacteria and cytotoxic against mammalian cells.

properties

CAS RN

128534-58-7

Product Name

Variapeptin

Molecular Formula

C46H72N8O13

Molecular Weight

945.1 g/mol

IUPAC Name

N-[3-benzyl-7-hydroxy-20-(hydroxymethyl)-4,6-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylbutyl)oxan-2-yl]propanamide

InChI

InChI=1S/C46H72N8O13/c1-9-27(4)23-31-19-20-46(64,67-29(31)6)45(7,63)44(62)50-36-37(26(2)3)66-43(61)32(25-55)49-38(56)33-17-13-21-47-52(33)40(58)35(24-30-15-11-10-12-16-30)51(8)39(57)28(5)54(65)41(59)34-18-14-22-48-53(34)42(36)60/h10-12,15-16,26-29,31-37,47-48,55,63-65H,9,13-14,17-25H2,1-8H3,(H,49,56)(H,50,62)

InChI Key

PBXKWAYVRNEWSB-UHFFFAOYSA-N

SMILES

CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)C)CC5=CC=CC=C5)CO)C(C)C)O)O

Canonical SMILES

CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)C)CC5=CC=CC=C5)CO)C(C)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Variapeptin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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